molecular formula C11H8ClNO3 B15252757 methyl 5-chloro-3-formyl-1H-indole-2-carboxylate

methyl 5-chloro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B15252757
M. Wt: 237.64 g/mol
InChI Key: JXHMATBIESDKPS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a high-value chemical building block in medicinal chemistry, particularly in the development of novel anticancer agents. Its core structure, featuring a 5-chloroindole scaffold with formyl and carboxylate functional groups, allows for versatile synthetic transformations. This compound serves as a crucial precursor for synthesizing a series of indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, which have demonstrated significant potential as dual inhibitors of mutant EGFR and BRAFV600E pathways . These pathways are frequently over-activated in various malignancies, including melanoma and lung cancers, making them critical targets for oncology research . The formyl group at the 3-position is especially valuable for further functionalization, such as through reductive amination, to create diverse compound libraries for biological screening . The resulting small molecules have shown potent antiproliferative activity against a panel of cancer cell lines, with some derivatives exhibiting GI50 values in the nanomolar range and a favorable selectivity index toward mutant EGFR over the wild-type protein . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 5-chloro-3-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3

InChI Key

JXHMATBIESDKPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=O

Origin of Product

United States

Preparation Methods

The synthesis of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .

Scientific Research Applications

Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a chemical compound with several applications in scientific research, particularly in the synthesis of potential inhibitors of EGFR and BRAF pathways . This compound is a derivative of indole, a structural motif found in various bioactive molecules .

Scientific Research Applications

This compound is used as a building block in the synthesis of more complex molecules with potential antiproliferative and anticancer activities . Its aldehyde and ester functional groups can be modified to introduce diverse chemical moieties, leading to a library of compounds with varying biological activities .

EGRF/BRAF Inhibitors

Molecules published research in 2023 details the design and synthesis of novel 5-chloro-indole-2-carboxylate derivatives, utilizing this compound as a key intermediate . These derivatives were designed as potent inhibitors of mutant EGFR/BRAF pathways, which are often implicated in cancer . The synthesized compounds demonstrated significant antiproliferative activity against several human cancer cell lines .

Synthesis of Indole Derivatives

The formyl group on this compound allows for introduction of various substituents via reductive amination or other condensation reactions . For example, reacting 5-chloro-3-formyl indole-2-carboxylate with amines followed by reduction yields secondary amines, which can then be further modified .

Anticancer Agents

The core structure of this compound, the indole moiety, is present in several molecules with anticancer activity . Researchers তৈরি modifying this scaffold to develop new compounds that target different aspects of cancer biology, such as disrupting cellular integrity or affecting glucose metabolism .

Antiproliferative Activity

In a study highlighted in Molecules, a series of compounds (3a–e, 4a–c, and 5a–c) derived from this compound were tested for their antiproliferative efficacy against four human cancer cell lines: Panc-1, MCF-7, HT-29, and A-549 . The results showed that these compounds had significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM . Notably, compounds 3a–e outperformed 4a–c and 5a–c in their inhibitory actions against the tested cancer cell lines .

EGFR Inhibition

Compounds 3a–e, synthesized using this compound, were evaluated for their ability to inhibit EGFR . The IC50 range for these compounds' inhibition of EGFR was 68 to 89 nM . The m-piperidinyl derivative 3e (R = m-piperidin-1-yl) was the most potent, with an IC50 value of 68 nM, even more potent than erlotinib (IC50 = 80 nM) .

LOX-IMVI Melanoma Cell Line Cytotoxicity Assay

Further research tested compounds 3b and 3e, which are potent BRAF V600E inhibitors, against the LOX-IMVI melanoma cell line . Compound 3e showed significant antiproliferative activity against the LOX-IMVI melanoma cell line, with an IC50 value of 0.96 µM, followed by compound 3b with an IC50 value of 1.12 µM, compared to staurosporine (IC50 = 7.10 µM) .

Mechanism of Action

Comparison with Similar Compounds

Methyl 5-Chloro-1H-indole-2-carboxylate

Structural Differences : Lacks the 3-formyl group.

  • Synthesis: Prepared via hydrolysis of ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate (yield: 88.8%) using ethanolic NaOH .
  • Physical Properties: Melting Point: 103–105°C (vs. NMR: δ 9.17 (bs, NH), 7.98 (s, H-3), 4.48 (q, OCH2CH3) .
  • Impact of 3-Formyl Absence : Reduced electrophilicity at the 3-position, limiting its utility in condensation reactions compared to the formyl-bearing target compound.

Ethyl 5-Fluoro-3-acyl-1H-indole-2-carboxylates

Structural Differences: Fluoro at 5-position vs. chloro; ethyl ester vs. methyl ester; acyl groups (e.g., hexanoyl) at 3-position vs. formyl.

  • Synthesis: Acylation of ethyl 5-fluoroindole-2-carboxylate with acyl chlorides (e.g., hexanoyl chloride) under AlCl3 catalysis .
  • Physical Properties: Melting Point: 249–250°C (for N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) . MS: [M+H]+ 359.11903 (vs.
  • Electronic Effects : Fluoro’s weaker electron-withdrawing effect compared to chloro may reduce electrophilic aromatic substitution reactivity.

Methyl 3-Formyl-1H-indole-2-carboxylate (CAS 18450-26-5)

Structural Differences : Lacks 5-chloro substituent.

  • Synthesis: Not detailed in evidence but likely involves formylation at the 3-position of methyl indole-2-carboxylate .

Methyl 5-Methoxy-1H-indole-3-carboxylate

Structural Differences : Methoxy at 5-position (electron-donating) vs. chloro; carboxylate at 3-position vs. 2-position.

  • Physical Properties :
    • Melting Point: 199–201°C .
  • Biological Relevance : Methoxy groups are often used to modulate pharmacokinetic properties (e.g., metabolic stability) compared to chloro .

Key Observations :

  • The target compound’s synthesis yield (69.3%) is higher than fluoro-substituted analogs, likely due to chloro’s stabilizing effect during acylation .
  • Carboxamide derivatives (e.g., ) exhibit lower yields (~10–37.5%), possibly due to steric hindrance from bulky substituents .

Spectral and Physicochemical Properties

NMR Signatures

  • Target Compound : Expected downfield shifts for H-3 (δ ~9–10 ppm due to formyl) and H-5 (δ ~7.4 ppm for chloro’s deshielding effect), based on analogs .
  • 5-Fluoro Analogs : H-3 indole protons at δ 8.0–8.85 ppm; NHCO resonance at δ 12.1–12.33 ppm .

Melting Points

  • Chloro-substituted indoles (e.g., methyl 5-chloro-1H-indole-2-carboxylate: 103–105°C) generally have lower melting points than carboxamides (e.g., 249–250°C) due to reduced hydrogen bonding .

Q & A

Advanced Research Question

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. The ester group is prone to hydrolysis under alkaline conditions .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~250°C, with recrystallized samples showing higher thermal resistance .

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